5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a bromine atom, a thiophene ring, and a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor.
Coupling Reaction: Finally, the thiophene and triazole moieties are coupled using a suitable linker, such as an ethyl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Scientific Research Applications
5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another thiophene derivative with a bromine atom, used in similar applications.
5-Bromo-3-(1-methylpyrrolidin-2-yl)methyl-1H-indole: A compound with a bromine atom and an indole ring, used in medicinal chemistry.
Uniqueness
5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both a thiophene and a triazole ring, which imparts distinct electronic and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9BrN4S |
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Molecular Weight |
273.16 g/mol |
IUPAC Name |
5-bromo-1-(2-thiophen-3-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9BrN4S/c9-7-11-8(10)12-13(7)3-1-6-2-4-14-5-6/h2,4-5H,1,3H2,(H2,10,12) |
InChI Key |
JLTJYNALKGVXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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